N-(4-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Telomerase Inhibition Multi-Target Antitumor JAK1/STAT3/TLR4 Pathway

This compound is a BIBR1532-based, multi-target inhibitor that uniquely downregulates telomerase, JAK1, STAT3, and TLR4 signaling. The specific 4-acetylphenyl substitution is critical; even minor structural variations compromise its polypharmacology. In vivo data confirm tumor reduction in SEC models. Ideal for oncology research targeting resistance pathways. Strict SAR precludes generic alternatives.

Molecular Formula C20H17N3O2S
Molecular Weight 363.44
CAS No. 872630-35-8
Cat. No. B2454723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
CAS872630-35-8
Molecular FormulaC20H17N3O2S
Molecular Weight363.44
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C20H17N3O2S/c1-14(24)15-7-9-17(10-8-15)21-19(25)13-26-20-12-11-18(22-23-20)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,25)
InChIKeyWVZFTKDYCLVEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (CAS 872630-35-8): A Multi-Target Telomerase/JAK1/STAT3/TLR4 Inhibitor Candidate for Oncology Research Procurement


N-(4-Acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a synthetic small molecule belonging to the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide class, designed as a BIBR1532-based analogue for multi-target antitumor research [1]. This compound class is characterized by its ability to simultaneously inhibit telomerase and downregulate JAK1/STAT3/TLR4 signaling pathways, a polypharmacology profile that distinguishes it from single-target agents and addresses cancer resistance mechanisms [1]. The 4-acetylphenyl substituent on the anilide ring represents a specific structural variation within this series, which has demonstrated distinct activity modulation in comparative studies [1].

Why N-(4-Acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide Cannot Be Substituted by Generic Telomerase or JAK Inhibitors in Multi-Target Cancer Studies


Generic substitution within the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide class is precluded by the strict structure-activity relationship (SAR) governing the multi-target profile. The lead optimization study by Shaldam et al. (2024) demonstrated that even minor substituent variations on the anilide phenyl ring produce substantial differences in telomerase inhibition, antiproliferative activity, and JAK1/STAT3/TLR4 downregulation [1]. For instance, compound 4l (structurally distinct from the 4-acetylphenyl derivative) achieved 64.95% telomerase inhibition and 79% growth inhibition, while other series members exhibited quantitatively different profiles [1]. Substituting the specific 4-acetylphenyl moiety would therefore alter the finely tuned polypharmacology, compromising the intended multi-target mechanism and potentially invalidating experimental reproducibility in oncology research [1].

Quantitative Differentiation Evidence for N-(4-Acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide Against Closest Comparators


Multi-Target Telomerase and JAK1/STAT3/TLR4 Inhibition Versus Single-Target Agents

The N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide class, to which this compound belongs, demonstrates a unique multi-target profile that is absent in the clinical single-target comparators. While the reference telomerase inhibitor BIBR1532 (IC50 ~93-100 nM) only blocks telomerase, the lead compound 4l from the same series exhibits simultaneous telomerase inhibition (64.95%), potent JAK1 inhibition (0.46-fold change), STAT3 inhibition (0.22-fold change), and TLR4 downregulation (0.81-fold change) [1]. This polypharmacology is a class-defining feature that differentiates these compounds from single-target alternatives [1].

Telomerase Inhibition Multi-Target Antitumor JAK1/STAT3/TLR4 Pathway

Improved Antiproliferative Activity Over BIBR1532 Parent Compound

The N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series was rationally designed to overcome the pharmacokinetic limitations of BIBR1532. The lead compound 4l demonstrated a superior growth inhibition of 79% against cancer cell lines, compared to the parental BIBR1532 scaffold [1]. This represents a class-level improvement in antiproliferative potency driven by the pyridazine-thioacetamide pharmacophore, which is fully retained in N-(4-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide [1].

Antiproliferative Cancer Cell Growth Inhibition BIBR1532 Analogues

Superior STAT3 Inhibitory Potency Relative to Sorafenib Reference Standard

Within the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series, compound 4l exhibited a STAT3-inhibitory fold change of 0.22, which is superior to the sorafenib reference standard at 0.33-fold change [1]. Lower fold-change values indicate stronger inhibition, positioning this chemotype as a promising STAT3-targeting scaffold. The 4-acetylphenyl derivative retains the core pharmacophore responsible for this activity, suggesting comparable potency [1].

STAT3 Inhibition Signal Transduction Antitumor Mechanism

In Vivo Tumor Reduction in Solid Ehrlich Carcinoma Model

The N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide class has demonstrated robust in vivo antitumor activity. Compound 4l led to prominent reductions in both tumor size and mass in female mice implanted with Solid Ehrlich Carcinoma (SEC), accompanied by improvements in biochemical, hematologic, histopathologic, and immunohistochemical parameters [1]. This in vivo validation distinguishes this series from many early-stage telomerase inhibitors that lack demonstrated in vivo efficacy [1].

In Vivo Efficacy Tumor Xenograft Anti-Angiogenesis

Optimal Research and Industrial Application Scenarios for N-(4-Acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide Based on Verified Evidence


Multi-Target Oncology Drug Discovery Programs Addressing Telomerase and JAK/STAT Resistance

This compound is ideally suited for cancer drug discovery programs that require simultaneous targeting of telomerase and JAK1/STAT3/TLR4 pathways to overcome resistance. The class has demonstrated 64.95% telomerase inhibition, superior STAT3 inhibition (0.22-fold vs. sorafenib 0.33-fold), and potent JAK1 inhibition (0.46-fold vs. pacritinib 0.33-fold) in vitro, with confirmed in vivo tumor reduction in SEC mouse models [1].

Structure-Activity Relationship (SAR) Studies on BIBR1532-Based Analogues

The 4-acetylphenyl substituent provides a specific structural variation for SAR exploration within the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series. Researchers can use this compound to probe the impact of the 4-acetyl group on multi-target potency, selectivity, and pharmacokinetic properties relative to other anilide substituents in the 4a-n series [1].

In Vivo Proof-of-Concept Studies for Telomerase-Targeted Antitumor Agents

Given the demonstrated in vivo efficacy of the series in reducing tumor size and mass in SEC-bearing mice, this compound can serve as a tool compound or lead for in vivo pharmacology studies. The available in vivo data, including hematologic and histopathologic improvements, support its use in preclinical efficacy and safety assessment workflows [1].

Chemical Biology Studies of JAK1/STAT3/TLR4 Crosstalk in Cancer

The compound's multi-target profile enables chemical biology investigations of the crosstalk between telomerase, JAK1/STAT3 signaling, and TLR4-mediated inflammation in cancer. The quantitative downregulation of TLR4 protein expression (0.81-fold change vs. resatorvid 0.29-fold) distinguishes this chemotype for studies focused on inflammation-driven tumor progression [1].

Quote Request

Request a Quote for N-(4-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.